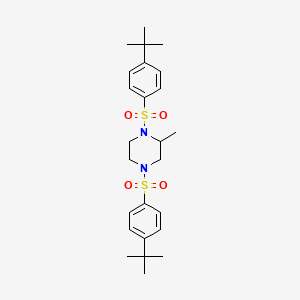![molecular formula C11H8F2N2O2 B2402391 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid CAS No. 2248318-51-4](/img/structure/B2402391.png)
3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid typically involves the reaction of difluoroacetic acid with pyrazole derivatives. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase to achieve high product yield and purity . The reaction conditions often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of cheap and readily available raw materials and solvents is crucial. The process avoids the use of organic solvents in multiple reaction steps, thereby reducing solvent recovery costs and environmental pollution risks .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives and benzoic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells . This inhibition leads to the accumulation of reactive oxygen species and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Isopyrazam
- Sedaxane
- Bixafen
- Fluxapyroxad
- Benzovindiflupyr
Uniqueness
3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
3-[4-(difluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-10(13)8-5-14-15(6-8)9-3-1-2-7(4-9)11(16)17/h1-6,10H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJILBOLIENPRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol](/img/structure/B2402309.png)
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)
![1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402312.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)
![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2402318.png)




![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)
![6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate](/img/structure/B2402331.png)
